Bienvenue dans la boutique en ligne BenchChem!

(S)-N-Demethyl Dapoxetine

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

Select this high-purity (S)-N-Demethyl Dapoxetine reference standard—the primary pharmacologically active (S)-enantiomeric metabolite of Dapoxetine—for unambiguous identification and quantification in ANDA regulatory filings. Unlike generic substitutes, this characterized standard ensures method specificity for HPLC/UPLC-MS/MS, with distinct chromatographic retention and MS fragmentation critical for accurate CYP2D6 phenotyping and drug-drug interaction studies. Mandated for impurity profiling under ICH guidelines. Avoid analytical invalidity; demand a characterized metabolite standard.

Molecular Formula C20H21NO
Molecular Weight 291.394
CAS No. 147199-39-1
Cat. No. B589998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Demethyl Dapoxetine
CAS147199-39-1
Synonyms(αS)-N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine; 
Molecular FormulaC20H21NO
Molecular Weight291.394
Structural Identifiers
SMILESCNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1
InChIKeySCPPXXMPTQHFGC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure (S)-N-Demethyl Dapoxetine (CAS 147199-39-1): Principal Active Metabolite Reference Standard for Dapoxetine


(S)-N-Demethyl Dapoxetine (CAS 147199-39-1, C20H21NO, MW: 291.39 g/mol) is the primary, pharmacologically active (S)-enantiomeric metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine [1]. It is formed in vivo via N-demethylation, primarily by the CYP2D6 enzyme [2]. This compound is primarily utilized in research and analytical settings as a critical reference standard for the identification, quantification, and quality control of the parent drug and its related impurities during pharmaceutical development and manufacturing [3].

Beyond the Parent Drug: Why Dapoxetine Cannot Substitute for (S)-N-Demethyl Dapoxetine in Critical Analytical Workflows


Direct substitution of Dapoxetine for its N-desmethyl metabolite is analytically invalid and scientifically unsound due to fundamental differences in their physicochemical properties. (S)-N-Demethyl Dapoxetine possesses distinct chromatographic behavior (retention time) and mass spectrometric fragmentation patterns compared to the parent drug, a direct consequence of its unique molecular structure and polarity . The presence of a secondary amine in the metabolite (versus a tertiary amine in Dapoxetine) alters its interaction with stationary phases in HPLC and its ionization efficiency in MS detectors, which can affect assay sensitivity and quantification. For these reasons, regulatory filings (e.g., ANDA) mandate the use of a characterized reference standard of the specific impurity or metabolite (S)-N-Demethyl Dapoxetine to ensure method specificity, accuracy, and compliance .

Quantitative Differentiation Guide for (S)-N-Demethyl Dapoxetine: Analytical and Biological Evidence vs. Comparators


Metabolic Pathway-Specific Clearance Rates: CYP2D6 Variant Activity on (S)-N-Demethyl Dapoxetine Formation

The intrinsic clearance (Vmax/Km) for the formation of (S)-N-Demethyl Dapoxetine from Dapoxetine via the CYP2D6 enzyme is highly dependent on the specific genetic variant present. Data from in vitro studies with 22 novel CYP2D6 isoforms reveal a wide range of catalytic activities, directly impacting the production rate of this metabolite [1].

Pharmacogenomics Drug Metabolism CYP2D6 Polymorphism

Drug-Drug Interaction Impact: Evodiamine's Differential Effect on Dapoxetine vs. Its Metabolite (S)-N-Demethyl Dapoxetine PK

Co-administration of evodiamine, a botanical compound, with Dapoxetine results in a significant and divergent impact on the plasma exposure of the parent drug compared to its metabolite, (S)-N-Demethyl Dapoxetine [1].

Pharmacokinetics Drug-Drug Interactions In Vivo Metabolism

Chromatographic and Mass Spectrometric Differentiation for Analytical Method Development

The analytical properties of (S)-N-Demethyl Dapoxetine are structurally defined, enabling its reliable differentiation from the parent drug. Its detection and quantification are routinely achieved via HPLC-MS, with confirmation by NMR and fragmentation analysis [1]. Its use as an analytical standard in HPLC is well-established, with vendor purity specifications ensuring reliable quantitative analysis .

Analytical Chemistry HPLC Method Development Mass Spectrometry

Key Research and Industrial Applications of (S)-N-Demethyl Dapoxetine (CAS 147199-39-1) Based on Quantitative Evidence


Pharmacogenetic Studies on CYP2D6 Polymorphism

Employ (S)-N-Demethyl Dapoxetine as a critical analytical standard in in vitro studies designed to assess the catalytic activity of different CYP2D6 genetic variants. This application is directly supported by evidence showing that the formation rate of this metabolite is highly variable across different CYP2D6 isoforms [1]. Accurate quantification is essential for linking genotype to metabolic phenotype.

In Vivo Drug-Drug Interaction (DDI) Investigations

Utilize (S)-N-Demethyl Dapoxetine as a key analyte in pharmacokinetic studies to evaluate the impact of co-administered compounds on the metabolism of Dapoxetine. The evidence from an evodiamine study highlights the importance of this approach, demonstrating that an interacting drug can have a divergent and significant effect on the metabolite's plasma profile compared to the parent drug [2]. Quantifying both is necessary for a complete understanding of the interaction.

Analytical Method Development and Validation (AMV) for Regulatory Submissions

Integrate a high-purity reference standard of (S)-N-Demethyl Dapoxetine for the development and validation of HPLC or UPLC-MS/MS methods intended for quantifying this specific impurity and/or metabolite in pharmaceutical formulations and biological matrices. This is a regulatory expectation for ANDA filings and quality control to demonstrate method specificity and accuracy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-N-Demethyl Dapoxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.